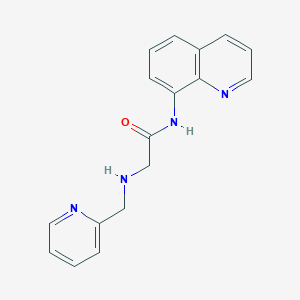

![molecular formula C19H14Cl2F2N4O2 B11935679 (3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)

(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OICR-8268 is a small molecule ligand that binds reversibly to the DDB1- and CUL4-associated factor 1 (DCAF1) WDR domain with a dissociation constant (Kd) of 38 nanomolar. This compound is significant in the development of proteolysis targeting chimeras (PROTACs) and cancer therapeutics .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of OICR-8268 involves structure-guided hit optimization. Initially, a compound with a Kd of 11 micromolar was identified from a 114-billion-compound DNA-encoded library. Through similarity search and machine learning, the structure was optimized to achieve the final compound, OICR-8268, with a Kd of 38 nanomolar .

Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of OICR-8268. The compound is primarily used for research purposes and is synthesized in laboratory settings .

化学反応の分析

Types of Reactions: OICR-8268 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to the DCAF1 WDR domain, facilitating the development of DCAF1-based PROTACs .

Common Reagents and Conditions: The synthesis of OICR-8268 involves standard organic synthesis reagents and conditions. Specific details on the reagents and conditions used in the optimization process are not publicly available .

Major Products Formed: The major product formed from the synthesis and optimization process is OICR-8268 itself, which is used as a tool compound in scientific research .

科学的研究の応用

OICR-8268 is an excellent tool compound for the development of next-generation DCAF1 ligands. It is used in cancer therapeutics, further investigation of DCAF1 functions in cells, and the development of DCAF1-based PROTACs. The compound has shown potential in targeting protein degradation pathways, making it a valuable asset in cancer research and drug development .

作用機序

OICR-8268 exerts its effects by binding to the WD40 repeat domain of DCAF1, a substrate receptor of two distinct E3 ligases (CRL4DCAF1 and EDVP). This binding inhibits the function of DCAF1, which plays a critical physiological role in protein degradation. The compound’s binding mode is supported by a co-crystal structure and extensive structure-activity relationship data .

類似化合物との比較

Similar Compounds:

- Z1391232269: An initial compound identified with a Kd of 11 micromolar .

- Other DCAF1 ligands: Various other small molecule ligands targeting DCAF1 have been identified, but OICR-8268 stands out due to its high potency and specificity .

Uniqueness: OICR-8268 is unique due to its high binding affinity (Kd of 38 nanomolar) and its ability to engage cellular targets effectively (EC50 of 10 micromolar as measured by cellular thermal shift assay). This makes it a highly potent and valuable tool compound for research and therapeutic development .

特性

分子式 |

C19H14Cl2F2N4O2 |

|---|---|

分子量 |

439.2 g/mol |

IUPAC名 |

N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-5-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C19H14Cl2F2N4O2/c20-10-2-3-11(15(23)6-10)18-12(8-25-27-18)19(29)26-16(7-17(24)28)9-1-4-14(22)13(21)5-9/h1-6,8,16H,7H2,(H2,24,28)(H,25,27)(H,26,29)/t16-/m0/s1 |

InChIキー |

IPDMIUDPUBUHSU-INIZCTEOSA-N |

異性体SMILES |

C1=CC(=C(C=C1[C@H](CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F |

正規SMILES |

C1=CC(=C(C=C1C(CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

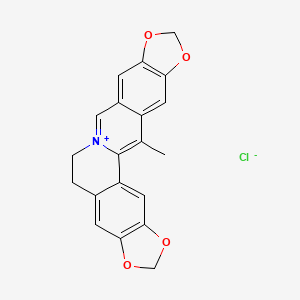

![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)

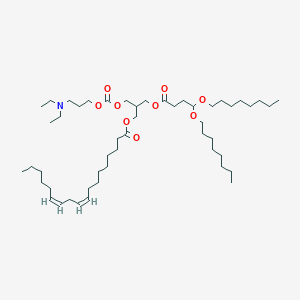

![but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B11935607.png)

![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)

![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)

![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)

![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)

![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)